molecular formula C14H11Cl2NO2 B4697011 (2E)-3-[(2,3-dichlorophenyl)amino]-1-(5-methylfuran-2-yl)prop-2-en-1-one

(2E)-3-[(2,3-dichlorophenyl)amino]-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B4697011
M. Wt: 296.1 g/mol
InChI Key: KTMPGMGAQPANCB-BQYQJAHWSA-N
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Description

(2E)-3-[(2,3-dichlorophenyl)amino]-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a dichlorophenyl group and a methylfuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(2,3-dichlorophenyl)amino]-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the reaction of 2,3-dichloroaniline with 5-methylfurfural in the presence of a base. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process is carried out under reflux conditions to ensure complete reaction and high yield.

Industrial Production Methods

For industrial production, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in monitoring and controlling the reaction parameters, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(2,3-dichlorophenyl)amino]-1-(5-methylfuran-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-3-[(2,3-dichlorophenyl)amino]-1-(5-methylfuran-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-[(2,3-dichlorophenyl)amino]-1-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.

    1,4-Benzenedicarboxylic acid bis(2-ethylhexyl) ester: Another plasticizer with similar properties.

Uniqueness

(2E)-3-[(2,3-dichlorophenyl)amino]-1-(5-methylfuran-2-yl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(2,3-dichloroanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-9-5-6-13(19-9)12(18)7-8-17-11-4-2-3-10(15)14(11)16/h2-8,17H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMPGMGAQPANCB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CNC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[(2,3-dichlorophenyl)amino]-1-(5-methylfuran-2-yl)prop-2-en-1-one
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(2E)-3-[(2,3-dichlorophenyl)amino]-1-(5-methylfuran-2-yl)prop-2-en-1-one
Reactant of Route 3
(2E)-3-[(2,3-dichlorophenyl)amino]-1-(5-methylfuran-2-yl)prop-2-en-1-one
Reactant of Route 4
(2E)-3-[(2,3-dichlorophenyl)amino]-1-(5-methylfuran-2-yl)prop-2-en-1-one
Reactant of Route 5
(2E)-3-[(2,3-dichlorophenyl)amino]-1-(5-methylfuran-2-yl)prop-2-en-1-one
Reactant of Route 6
(2E)-3-[(2,3-dichlorophenyl)amino]-1-(5-methylfuran-2-yl)prop-2-en-1-one

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